

Application Note: Mass Spectrometry

Fragmentation Analysis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

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Compound of Interest

Compound Name: 1-Methoxymethyl-cyclopropylamine hydrochloride

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Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of **1-Methoxymethyl-cyclopropylamine hydrochloride**, a key building block in medicinal chemistry. We delve into the theoretical underpinnings of its fragmentation behavior under Electrospray Ionization (ESI) conditions, proposing detailed mechanistic pathways. This guide combines theoretical predictions with a robust, step-by-step experimental protocol for acquiring high-resolution mass spectra using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The elucidated fragmentation patterns, dominated by characteristic alpha-cleavages and cyclopropyl ring opening, serve as a reliable fingerprint for the unambiguous identification and structural confirmation of this compound in complex matrices.

Introduction

1-Methoxymethyl-cyclopropylamine is a substituted cyclopropylamine derivative often utilized in the synthesis of novel pharmaceutical agents. Its structural complexity, featuring a strained three-membered ring, a primary amine, and an ether linkage, presents a unique fragmentation profile in mass spectrometry. The hydrochloride salt form ensures solubility and stability for analytical handling.^{[1][2]}

Accurate mass measurement and structural confirmation are critical checkpoints in the drug development pipeline. Mass spectrometry, particularly tandem MS/MS, provides unparalleled sensitivity and specificity for this purpose. Understanding the predictable ways in which a molecule like 1-Methoxymethyl-cyclopropylamine fragments upon energization is essential for its confident identification. This application note serves as both a theoretical guide and a practical laboratory protocol for achieving this.

The free base of the target compound has a molecular formula of $C_5H_{11}NO$ and a monoisotopic mass of 101.0841 g/mol .[3] The hydrochloride salt has a formula of $C_5H_{12}ClNO$ and a molecular weight of 137.61 g/mol .[1]

Theoretical Fragmentation Analysis

Ionization Method & The Nitrogen Rule

Given its polarity and the presence of a basic primary amine, **1-Methoxymethyl-cyclopropylamine hydrochloride** is ideally suited for analysis by positive-mode Electrospray Ionization (ESI). ESI is a soft ionization technique that typically generates intact protonated molecules, minimizing in-source fragmentation and preserving molecular weight information.[4] [5] In the ESI source, the hydrochloride salt will dissociate, and the free amine will be readily protonated to form the even-electron ion $[M+H]^+$, where 'M' represents the neutral free base.

- Expected Protonated Molecule $[M+H]^+$: m/z 102.0919

The molecule adheres to the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] The free base has a nominal mass of 101 Da, consistent with its single nitrogen atom. Consequently, its protonated form, $[M+H]^+$, will have an even mass-to-charge ratio (m/z 102).

Proposed MS/MS Fragmentation Pathways

Upon collisional activation in the mass spectrometer (Collision-Induced Dissociation, CID), the $[M+H]^+$ ion (m/z 102.1) is expected to fragment via several competing pathways. The fragmentation of amines is typically dominated by alpha-cleavage (α -cleavage), which involves the breaking of a bond adjacent to the carbon-nitrogen bond to form a stable, resonance-stabilized iminium ion.[6][7][8] For this molecule, the strained cyclopropyl ring and the methoxymethyl substituent provide distinct and predictable fragmentation channels.

```
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// Edges M -> F1 [label=" -CH4\n(Methane)"]; M -> F2 [label=" -CH2O\n(Formaldehyde)"]; M ->
F3 [label=" -NH3\n(Ammonia)"]; F2 -> F4 [label=" -CH4\n(Methane)"];

// Rank alignment {rank=same; M;} {rank=same; F1; F2; F3;} {rank=same; F4;} } Caption:
Proposed primary fragmentation pathways of [M+H]+.
```

Pathway I: Side-Chain Cleavage (Formation of m/z 72.1) A primary fragmentation pathway likely involves a rearrangement followed by the neutral loss of formaldehyde (CH₂O) from the methoxymethyl group. This is a common loss for methoxy-containing compounds.

- $[M+H]^+ \rightarrow [C_4H_{10}N]^+ + CH_2O$
- m/z 102.1 \rightarrow m/z 72.1 + 30.0 This m/z 72 fragment could subsequently lose methane (CH₄) to yield a fragment at m/z 56.1.

Pathway II: Alpha-Cleavage via Ring Opening and Loss of Methane (Formation of m/z 86.1) The high strain energy of the cyclopropane ring makes it susceptible to cleavage. An initial ring-opening event can be followed by rearrangement and elimination of a stable neutral molecule. The loss of methane (CH₄) is a plausible pathway.

- $[M+H]^+ \rightarrow [C_4H_8NO]^+ + CH_4$
- m/z 102.1 \rightarrow m/z 86.1 + 16.0

Pathway III: Neutral Loss of Ammonia (Formation of m/z 85.1) The loss of ammonia (NH₃) is a characteristic fragmentation for primary amines, although it may not be the most dominant pathway. [9] This results in a hydrocarbon fragment.

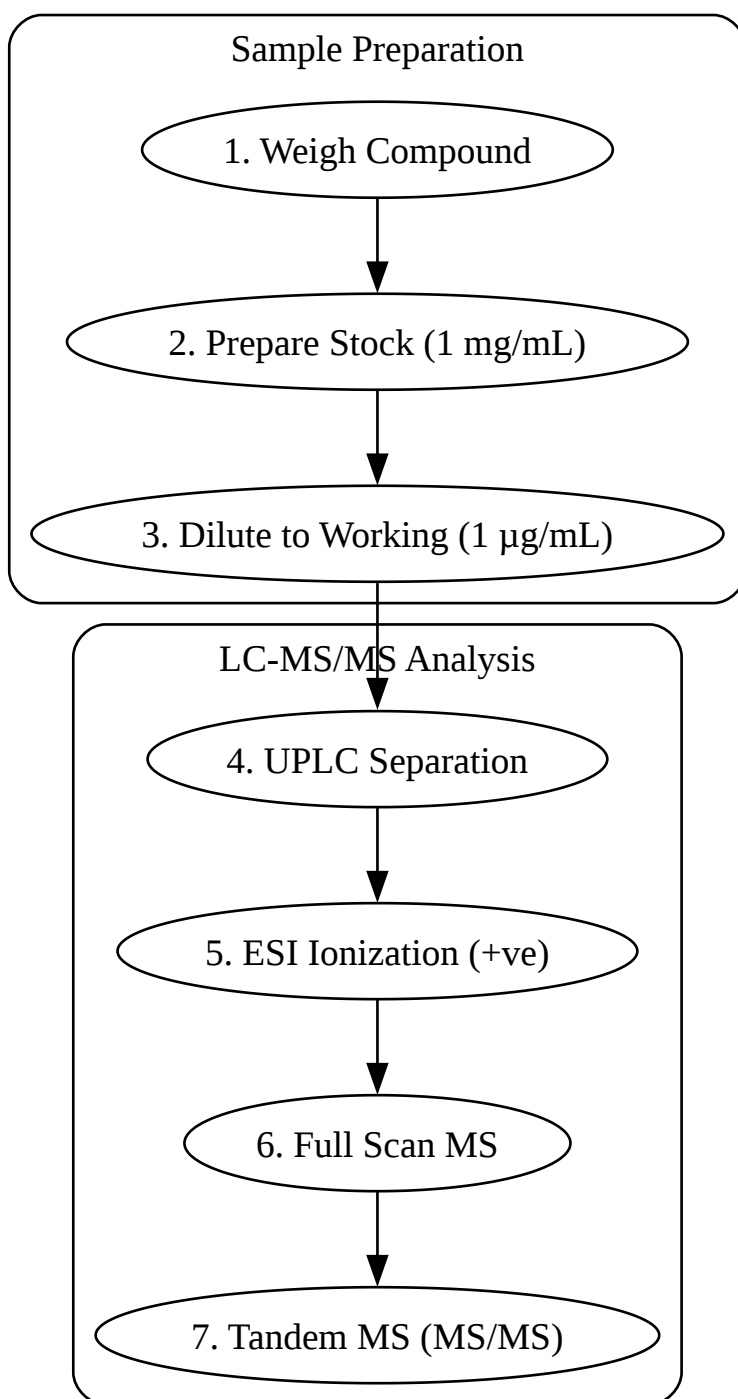
- $[M+H]^+ \rightarrow [C_5H_9O]^+ + NH_3$
- $m/z\ 102.1 \rightarrow m/z\ 85.1 + 17.0$

Summary of Predicted Fragments

Predicted m/z	Proposed Formula	Neutral Loss	Proposed Origin
102.1	$C_5H_{12}NO^+$	-	Protonated Molecule $[M+H]^+$
86.1	$C_4H_8NO^+$	CH_4 (16.0 Da)	Ring opening followed by methane loss
85.1	$C_5H_9O^+$	NH_3 (17.0 Da)	Loss of ammonia from the primary amine
72.1	$C_4H_{10}N^+$	CH_2O (30.0 Da)	Loss of formaldehyde from side-chain
56.1	$C_3H_6N^+$	$CH_2O + CH_4$	Subsequent loss from m/z 72 fragment

Experimental Protocol

This protocol outlines the procedure for analyzing **1-Methoxymethyl-cyclopropylamine hydrochloride** using a UPLC system coupled to a high-resolution mass spectrometer.



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Caption: Experimental workflow from sample preparation to MS/MS analysis.

Materials and Reagents

- **1-Methoxymethyl-cyclopropylamine hydrochloride** (Purity ≥95%)

- LC-MS Grade Water
- LC-MS Grade Acetonitrile
- LC-MS Grade Formic Acid ($\geq 99\%$)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials with inserts

Instrumentation

- UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mass Spectrometer: High-resolution mass spectrometer such as a Sciex ZenoTOF 7600, Thermo Scientific Orbitrap Exploris, or Waters SYNAPT XS.

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of **1-Methoxymethyl-cyclopropylamine hydrochloride** and dissolve it in 1.0 mL of a 50:50 mixture of Acetonitrile:Water in a volumetric flask.
- Working Solution (1 $\mu\text{g/mL}$): Perform a serial dilution of the stock solution to a final concentration of 1 $\mu\text{g/mL}$ using the mobile phase A composition (see below) as the diluent.
- Transfer: Transfer the working solution to an autosampler vial for analysis.

UPLC Method

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min

- Injection Volume: 2 μ L
- Gradient:
 - 0.0 - 0.5 min: 2% B
 - 0.5 - 3.0 min: Ramp to 98% B
 - 3.0 - 4.0 min: Hold at 98% B
 - 4.0 - 4.1 min: Return to 2% B
 - 4.1 - 5.0 min: Equilibrate at 2% B

Causality Note: The use of formic acid is crucial. It acidifies the mobile phase, ensuring the amine remains protonated ($-\text{NH}_3^+$), which is the ideal state for positive mode ESI and good chromatographic peak shape. [\[10\]](#)

Mass Spectrometer Parameters

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	Amine is a basic compound, readily protonated.
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray process for ion generation.
Source Temp.	120 - 150 °C	Prevents thermal degradation of the analyte.
Desolvation Temp.	350 - 450 °C	Aids in efficient solvent evaporation and ion desolvation.
MS1 Scan Range	m/z 50 - 250	Covers the precursor ion and expected low-mass fragments.
MS/MS Mode	Data-Dependent Acquisition (DDA)	Automatically triggers MS/MS on the detected precursor ion.
Precursor Ion	m/z 102.1	The target $[M+H]^+$ ion to be fragmented.
Collision Energy	Ramped 10 - 40 eV	A ramp ensures capture of both low-energy (primary) and high-energy (secondary) fragments.

Data Interpretation and Conclusion

The acquired data should first be examined for the presence of the $[M+H]^+$ ion at m/z 102.0919 in the full scan (MS1) spectrum. The high-resolution mass measurement should be within a 5 ppm mass accuracy window.

The MS/MS spectrum for the precursor m/z 102.1 should be interpreted by matching the observed fragment ions to the predicted values in the table above. The most abundant fragment ion (the base peak) will indicate the most stable fragmentation product and the most favorable pathway. It is anticipated that the fragments at m/z 86.1 and m/z 72.1 will be prominent, reflecting the competing ring-opening and side-chain cleavage pathways.

In conclusion, the mass spectrometric behavior of **1-Methoxymethyl-cyclopropylamine hydrochloride** is well-defined and predictable. The combination of a high-resolution precursor ion measurement and a characteristic MS/MS fragmentation pattern, featuring key losses of methane and formaldehyde, provides a robust and definitive method for its identification. This application note provides the theoretical foundation and a validated protocol for researchers requiring confident structural confirmation of this important chemical entity.

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